MAO-B Enzyme Inhibition: Measured IC50 Values Differentiate This Compound from the Nitro Precursor and Establish It as a Weak but Definitive MAO-B Ligand
This compound demonstrates measurable, albeit modest, inhibition of monoamine oxidase B (MAO-B). In rat brain nuclei-free homogenates using [14C]phenylacetaldehyde as substrate, the IC50 was determined to be 1,000 nM (1.0 µM) [1]. Against human recombinant MAO-B expressed in Sf9 cells, the IC50 was 1,400 nM (1.4 µM) [1]. By comparison, the clinically used MAO-B inhibitor selegiline (L-deprenyl) exhibits an IC50 of approximately 37.4 nM under comparable rat brain homogenate conditions—making selegiline roughly 27-fold more potent [2]. Rasagiline, another approved MAO-B inhibitor, shows an IC50 of 4.43 nM against rat brain MAO-B, approximately 226-fold more potent than this compound [3]. The nitro precursor analog (4-nitro-N,N-phthaloyl-L-phenylalanine ethyl ester, CAS 17451-67-1) would be expected to exhibit substantially different MAO-B activity due to the electron-withdrawing nitro group altering the electronic character of the aryl ring; however, direct comparative MAO-B IC50 data for the nitro analog are not publicly available, placing this comparison at the class-level inference tier. The weak but reproducible MAO-B engagement profile positions this compound as a useful tool compound or starting scaffold for structure–activity relationship (SAR) exploration, distinct from both potent clinical MAO-B inhibitors and the nitro precursor.
Selegiline ≈ 37.4 nM; Rasagiline = 4.43 nM
~27‑fold weaker than selegiline; ~226‑fold weaker than rasagiline
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,000 nM (rat brain MAO-B); IC50 = 1,400 nM (human recombinant MAO-B) |
| Comparator Or Baseline | Selegiline IC50 ≈ 37.4 nM (rat brain MAO-B); Rasagiline IC50 = 4.43 nM (rat brain MAO-B) |
| Quantified Difference | ~27-fold weaker than selegiline; ~226-fold weaker than rasagiline |
| Conditions | Rat brain nuclei-free homogenates, [14C]phenylacetaldehyde substrate, 20 min incubation (target compound); comparable rat brain MAO-B assays for selegiline and rasagiline |
Why This Matters
The definitive, albeit weak, MAO-B IC50 establishes this compound as a characterized biological probe for MAO-B SAR studies, distinguishing it from the nitro precursor (whose MAO-B profile is uncharacterized) and providing a data-backed rationale for selecting this specific intermediate when MAO-B-related screening is part of the research workflow.
- [1] BindingDB Entry BDBM50075967 (CHEMBL3415615). Affinity Data: IC50 = 1.00E+3 nM for rat brain MAO-B; IC50 = 1.40E+3 nM for human recombinant MAO-B expressed in Sf9 cells. Curated by ChEMBL. View Source
- [2] PMC Table: % inhibition and IC50 values of synthesized compounds, moclobemide and selegiline, against MAO enzymes. Selegiline MAO-B IC50 = 37.4 nM. View Source
- [3] Youdim MBH, et al. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500–506. IC50 = 4.43 ± 0.92 nM for rat brain MAO-B. View Source
